
Acetic acid--2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1): is a fluorinated organic compound with the molecular formula C5H4F8O . It is known for its unique properties due to the presence of multiple fluorine atoms, which make it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications, particularly in the synthesis of nanomaterials and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Hexafluoropropylene Oxide with Tetrafluoroethylene: This method involves the reaction of hexafluoropropylene oxide with tetrafluoroethylene to produce octafluoropentanone, which is then reduced to octafluoropentan-1-ol.
Condensation of Fluorotoluene with Ethylborane: Another method involves the condensation of fluorotoluene with ethylborane, followed by fluorination to yield octafluoropentan-1-ol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in specialized reactors designed to handle fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Octafluoropentanone, octafluoropentanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
- Employed in the synthesis of silver sulfide nanocrystals with characteristic surface plasmon resonance absorption .
Biology and Medicine:
- Potential applications in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry:
- Utilized in the production of specialized coatings and materials that require high chemical resistance.
Mechanism of Action
The mechanism by which acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with other compounds, making it an effective surfactant and stabilizer in various chemical processes.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A closely related compound with similar properties and applications.
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Another fluorinated alcohol with comparable stability and reactivity.
Uniqueness: Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol is unique due to its combination of acetic acid and fluorinated alcohol moieties, which confer both acidic and fluorinated properties. This dual functionality makes it particularly useful in applications requiring both high stability and reactivity.
Properties
CAS No. |
1422-69-1 |
|---|---|
Molecular Formula |
C7H8F8O3 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
acetic acid;2,2,3,3,4,4,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O.C2H4O2/c6-2(7)4(10,11)5(12,13)3(8,9)1-14;1-2(3)4/h2,14H,1H2;1H3,(H,3,4) |
InChI Key |
BPJQPXVSWKOLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


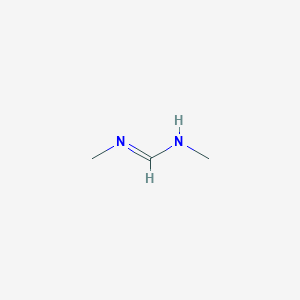
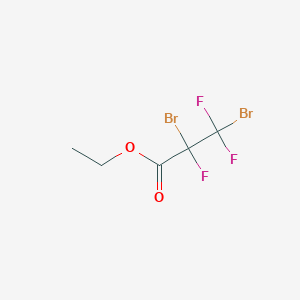

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
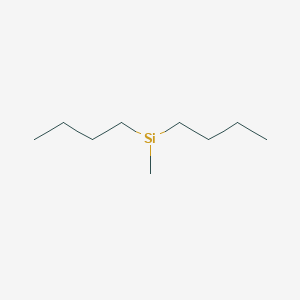
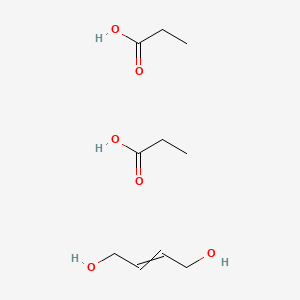
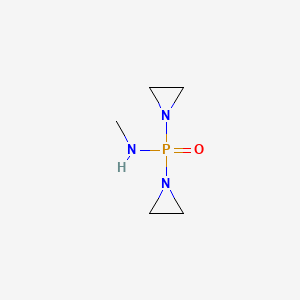
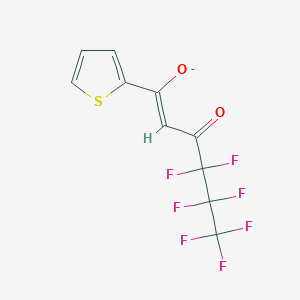

![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
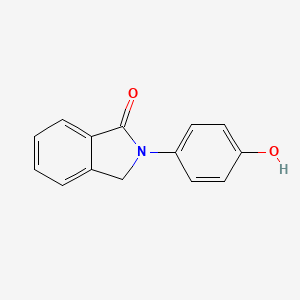
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
